AI-4-57: A Deep Dive into its Mechanism of Action as a CBFβ-RUNX1 Interaction Inhibitor
AI-4-57: A Deep Dive into its Mechanism of Action as a CBFβ-RUNX1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 (μM) | Notes |
| AI-4-57 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 22 | Identified from a screen of the NCI Diversity Set.[1][2] |
| AI-4-88 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | >2.5 | An inactive derivative lacking the methoxy functionality.[2] |
| AI-4-83 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 0.35 ± 0.05 | A more potent derivative.[2] |
| AI-10-11 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 14 ± 4 | |
| AI-10-19 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | >2.5 | Inactive bivalent compound.[2] |
| AI-10-47 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | - | A derivative with a trifluoromethoxy substitution to enhance metabolic stability.[2] |
| AI-10-49 | - | CBFβ-SMMHC/RUNX1 binding | - | A potent and specific bivalent inhibitor.[2][3] |
Key Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay was employed to screen for and quantify the inhibition of the CBFβ-SMMHC-RUNX1 interaction.
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Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). In this context, the RUNX1 Runt domain was fused to a Cerulean fluorescent protein (donor), and CBFβ-SMMHC was fused to a Venus fluorescent protein (acceptor). When the two proteins interact, excitation of the donor fluorophore results in emission from the acceptor fluorophore. Inhibitors of the interaction will disrupt FRET.
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Protocol:
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Recombinant Cerulean-Runt domain and Venus-CBFβ-SMMHC proteins were purified.
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A concentration of 100 nM for both fusion proteins was used in the assay.
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The reaction was incubated to allow for binding to reach equilibrium.
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The fluorescence emission was measured at 525 nm (acceptor) and 474 nm (donor).
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The ratio of the emission intensities (525 nm / 474 nm) was calculated and plotted against the compound concentration to determine the IC50 value.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR can detect changes in the chemical environment of atomic nuclei upon ligand binding. Two-dimensional 15N-1H heteronuclear single quantum coherence (HSQC) spectra of an isotopically labeled protein can show chemical shift perturbations for amino acid residues at the binding interface. Saturation Transfer Difference (STD) NMR can identify which parts of a small molecule are in close proximity to the protein.
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Protocol for HSQC:
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Uniformly 15N-labeled CBFβ was concentrated to 0.5 mM.
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Two-dimensional 15N-1H HSQC spectra were recorded at 25 °C on a Bruker 18.8 T spectrometer.[4]
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A second HSQC spectrum was recorded, and the chemical shift perturbations were determined by comparing the spectra with and without the compound.[2][4]
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Protocol for STD NMR:
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One-dimensional 1H NMR spectra were recorded with selective saturation of protein resonances (on-resonance) and without (off-resonance).
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The difference spectrum (off-resonance minus on-resonance) reveals the signals from the parts of the small molecule that are in close contact with the protein.[4]
Co-Immunoprecipitation (Co-IP)
This technique was used to assess the disruption of the CBFβ-RUNX1 interaction within a cellular context.
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Principle: Co-IP is used to study protein-protein interactions. An antibody to a specific protein (the "bait") is used to pull it out of a cell lysate, along with any proteins that are bound to it (the "prey").
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Protocol:
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Cells were lysed to release cellular proteins.
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An antibody targeting one of the proteins of interest (e.g., RUNX1) was added to the lysate and incubated to allow for antibody-antigen binding.
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Protein A/G beads were added to capture the antibody-protein complexes.
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The beads were washed to remove non-specifically bound proteins.
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The bound proteins were eluted and analyzed by Western blotting using an antibody against the other protein of interest (e.g., CBFβ) to determine the extent of co-precipitation. A reduction in the co-precipitated protein in the treated samples indicates inhibition of the interaction.[4]
Signaling Pathways and Experimental Workflows
Caption: FRET Assay Experimental Workflow.
Caption: HSQC NMR Experimental Workflow.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
